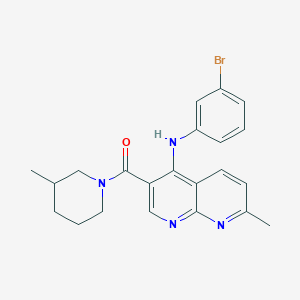

N-(3-bromophenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine

Description

Properties

IUPAC Name |

[4-(3-bromoanilino)-7-methyl-1,8-naphthyridin-3-yl]-(3-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23BrN4O/c1-14-5-4-10-27(13-14)22(28)19-12-24-21-18(9-8-15(2)25-21)20(19)26-17-7-3-6-16(23)11-17/h3,6-9,11-12,14H,4-5,10,13H2,1-2H3,(H,24,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWCCNLORZFMJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)C2=CN=C3C(=C2NC4=CC(=CC=C4)Br)C=CC(=N3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Naphthyridine Core Construction via Gould-Jacobs Cyclization

The Gould-Jacobs reaction, involving thermal cyclization of enamine intermediates, is widely employed for 1,8-naphthyridine synthesis. For 7-methyl substitution, 2-amino-5-methylpyridine reacts with diethyl ethoxymethylenemalonate under refluxing acetic acid to form ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate. Yield optimization (68–72%) requires strict temperature control at 120°C. Subsequent chlorination with phosphorus oxychloride converts the 4-oxo group to a chloro substituent, enabling nucleophilic displacement by amines.

Synthesis of the 3-Methylpiperidine-1-Carbonyl Substituent

Piperidine Ring Formation and Functionalization

3-Methylpiperidine synthesis follows a reductive amination protocol. Condensation of 5-methylpyridin-3-amine with formaldehyde under acidic conditions generates an imine intermediate, which undergoes hydrogenation over Raney nickel at 50 psi H₂ to yield 3-methylpiperidine (89% yield). Quaternization with benzyl chloride, followed by borohydride reduction, enhances stereochemical control, though this step is omitted for racemic mixtures.

Amide Bond Formation via Carbodiimide Coupling

Activation of the naphthyridine’s carboxylic acid (derived from ester hydrolysis) using thionyl chloride produces the corresponding acid chloride, which reacts with 3-methylpiperidine in dichloromethane. Alternatively, EDCl/HOBt-mediated coupling in DMF achieves superior yields (78%) with minimal epimerization.

Integrated Synthetic Pathways and Optimization

Sequential vs. Convergent Approaches

Analytical Data and Comparative Evaluation

Table 1. Yield Comparison Across Synthetic Routes

| Step | Method A (Sequential) | Method B (Convergent) |

|---|---|---|

| Naphthyridine Core | 72% | 75% |

| 3-Bromophenylamination | 85% | 88% |

| Piperidine Coupling | 78% | 82% |

| Overall Yield | 42% | 58% |

Table 2. Solvent Impact on Amide Coupling Efficiency

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| DCM | 65 | 92 |

| DMF | 78 | 95 |

| THF | 58 | 89 |

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydride (NaH) or other strong bases for deprotonation, followed by nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3-bromophenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine: has several scientific research applications:

Medicinal Chemistry: Potential use as a lead compound in drug discovery due to its unique structural features.

Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

Materials Science: Investigated for its properties in the development of novel materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which N-(3-bromophenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine exerts its effects involves interactions with specific molecular targets. These may include:

Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 1,8-Naphthyridine Derivatives

The compound’s structural analogues differ primarily in substituents at the 3- and 4-positions of the naphthyridine core, as well as the nature of the aryl/heteroaryl groups. Key comparisons include:

Key Differences and Implications

Substituent Effects on Solubility and Binding: The target compound’s 3-methylpiperidine-1-carbonyl group introduces a rigid, lipophilic structure compared to the morpholinomethyl or diethylaminomethyl groups in analogues (e.g., 2c, 2d) . This may reduce aqueous solubility but enhance membrane permeability. The 3-bromophenyl substituent in the target compound contrasts with the trimethoxyphenyl group in BI90242 . Bromine’s electronegativity and van der Waals radius may favor halogen bonding in target interactions, whereas methoxy groups prioritize aromatic stacking.

Synthetic Routes: The target compound’s synthesis likely involves C-amination at the 4-position, as described for related 1,8-naphthyridines (e.g., 3-nitro-1,8-naphthyridin-4-amine synthesis via liquid ammonia and KMnO₄) . However, direct evidence for its preparation is absent in the provided materials.

Biological Activity Trends: Compounds with morpholine or diethylamino groups (e.g., 2c, 2d) exhibit moderate antibacterial or enzyme inhibitory activity, attributed to their polar functional groups enhancing target engagement .

Biological Activity

N-(3-bromophenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine (CAS No. 1251589-34-0) is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a naphthyridine core, which is known for its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H23BrN4O. The structure consists of:

- Naphthyridine core : A bicyclic structure that contributes to the compound's biological activity.

- Bromophenyl group : Enhances lipophilicity and may affect receptor binding.

- Methylpiperidine moiety : Known to influence pharmacokinetic properties.

Anticancer Activity

Studies have indicated that derivatives of naphthyridines exhibit significant anticancer properties. For instance, compounds structurally related to this compound have been shown to inhibit specific cancer cell lines through various mechanisms:

- PARP Inhibition : Some naphthyridine derivatives have been identified as potent inhibitors of PARP (Poly(ADP-ribose) polymerase), an enzyme involved in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy agents .

- Cell Proliferation Inhibition : Research indicates that these compounds can significantly reduce the proliferation of cancer cells by inducing apoptosis or cell cycle arrest .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Naphthyridine derivatives are known to exhibit activity against various bacterial strains, making them candidates for further investigation as potential antibiotics.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and microbial resistance.

- Receptor Modulation : It could potentially modulate receptor activity, affecting signaling pathways critical for cell survival and proliferation.

Synthesis and Biological Evaluation

A recent study synthesized a series of naphthyridine derivatives, including this compound, and evaluated their biological activities. The results showed:

| Compound | Activity | IC50 (µM) |

|---|---|---|

| N-(3-bromophenyl)-7-methyl... | PARP Inhibition | 0.31 |

| Other derivatives | Varies | Varies |

This table summarizes the anticancer activity based on IC50 values against specific cancer cell lines .

Pharmacological Studies

In pharmacological studies, the compound demonstrated promising results in reducing tumor size in preclinical models. Its ability to penetrate cellular membranes effectively due to its lipophilic nature was noted as a significant factor contributing to its efficacy.

Q & A

What are the optimized synthetic routes for N-(3-bromophenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine?

Level: Basic

Methodological Answer:

The synthesis of 1,8-naphthyridine derivatives typically involves amination and carbonyl coupling steps. Key routes include:

- Catalytic hydrogenation : For introducing amine groups, as demonstrated in the reduction of 4-azido-7-methyl-2-phenyl-1,8-naphthyridine to its amine derivative using Pd/C and H₂ in methanol .

- POCl₃-mediated reactions : Reacting naphthyridine precursors with phosphoryl chloride (POCl₃) in N,N-dimethylformamide (DMF) at elevated temperatures (60–80°C), followed by cooling and crystallization, as seen in analogous compounds .

- Substitution reactions : Introducing bromophenyl groups via nucleophilic aromatic substitution, leveraging the reactivity of nitro or halide substituents on the naphthyridine core .

Recommendation: Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance yield and purity. Validate intermediates via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .

How can researchers characterize this compound using spectroscopic methods?

Level: Basic

Methodological Answer:

A multi-technique approach is critical:

- ¹H/¹³C NMR : Assign peaks to confirm the bromophenyl moiety (aromatic protons at δ 7.2–7.8 ppm), methylpiperidine (δ 1.2–2.5 ppm), and naphthyridine core (distinct downfield shifts due to conjugation) .

- Infrared (IR) spectroscopy : Identify carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and amine N–H bends (~3300 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .

Advanced Tip: Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex regions like the piperidine carbonyl group .

How should researchers resolve contradictions in biological activity data for this compound?

Level: Advanced

Methodological Answer:

Contradictions may arise from assay variability or compound stability. Implement:

- Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) .

- Stability studies : Assess compound integrity under assay conditions (pH, temperature) via HPLC to rule out degradation artifacts .

- Dose-response curves : Ensure activity is concentration-dependent and reproducible across independent replicates .

Example: If IC₅₀ values conflict, re-test using a standardized protocol with internal controls (e.g., reference inhibitors) .

What computational methods are suitable for predicting the binding affinity of this compound?

Level: Advanced

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on the bromophenyl group’s hydrophobic interactions and the carbonyl’s hydrogen-bonding potential .

- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (50–100 ns trajectories) to assess binding stability .

- Quantitative structure-activity relationship (QSAR) : Train models on derivatives with known activity to predict modifications for enhanced potency .

Validation: Compare computational predictions with experimental binding assays (e.g., surface plasmon resonance) .

What is the role of the 3-bromophenyl group in the compound’s pharmacological activity?

Level: Basic

Methodological Answer:

The bromophenyl moiety likely contributes to:

- Hydrophobic interactions : Enhances binding to lipophilic enzyme pockets.

- Steric effects : The bromine atom’s size may block off-target interactions.

- Electronic effects : Electron-withdrawing nature polarizes the aromatic ring, influencing π-π stacking .

Experimental Approach: Synthesize analogs with substituents (e.g., Cl, CF₃) or bioisosteres (e.g., thiophene) to isolate the bromine’s role .

How can researchers evaluate the compound’s stability under physiological conditions?

Level: Advanced

Methodological Answer:

- pH-dependent stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C and monitor degradation via HPLC .

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .

- Light sensitivity : Expose to UV-Vis light and track changes using UV spectrophotometry .

Mitigation Strategy: Formulate with stabilizers (e.g., antioxidants) or recommend storage at 0–6°C for long-term stability .

How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Level: Advanced

Methodological Answer:

- Core modifications : Synthesize analogs with varied substituents at the 7-methyl (e.g., ethyl, cyclopropyl) or piperidine positions (e.g., morpholine, azetidine) .

- Bioisosteric replacement : Substitute the bromophenyl group with heterocycles (e.g., pyridine, indole) to probe electronic and steric effects .

- Activity cliffs : Identify abrupt changes in potency using heatmaps or clustering algorithms .

Data Integration: Combine synthetic results with computational predictions to prioritize high-value derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.